molecular formula C22H18N2O5S B4778216 [4-(4-Nitrophenyl)sulfanylphenyl]methyl 4-acetamidobenzoate

[4-(4-Nitrophenyl)sulfanylphenyl]methyl 4-acetamidobenzoate

Cat. No.: B4778216
M. Wt: 422.5 g/mol
InChI Key: BCBAPPFLCWHHLJ-UHFFFAOYSA-N
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Description

[4-(4-Nitrophenyl)sulfanylphenyl]methyl 4-acetamidobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a sulfanylphenyl group linked to a nitrophenyl group and an acetamidobenzoate moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Nitrophenyl)sulfanylphenyl]methyl 4-acetamidobenzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Thioether Formation: The reaction of a nitrophenyl compound with a thiol to form a sulfanylphenyl derivative.

    Esterification: The reaction of the sulfanylphenyl derivative with 4-acetamidobenzoic acid to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Nitrophenyl)sulfanylphenyl]methyl 4-acetamidobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Nitrophenyl)sulfanylphenyl]methyl 4-acetamidobenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its distinct functional groups.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of [4-(4-Nitrophenyl)sulfanylphenyl]methyl 4-acetamidobenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl Sulfanylphenyl Acetate
  • 4-Nitrophenyl Sulfanylphenyl Benzoate
  • 4-Nitrophenyl Sulfanylphenyl Methyl Benzoate

Uniqueness

Compared to similar compounds, [4-(4-Nitrophenyl)sulfanylphenyl]methyl 4-acetamidobenzoate stands out due to its acetamidobenzoate moiety, which provides additional functional groups for chemical modifications. This makes it more versatile for applications in various scientific fields.

Properties

IUPAC Name

[4-(4-nitrophenyl)sulfanylphenyl]methyl 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-15(25)23-18-6-4-17(5-7-18)22(26)29-14-16-2-10-20(11-3-16)30-21-12-8-19(9-13-21)24(27)28/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBAPPFLCWHHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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